5-HT6 Receptor Antagonism: IC50 Comparison Against Closest In-Class Analogs
Within a focused library of aryl sulfonylpiperazine benzothiazole derivatives, the target compound (designated Compound 13 in the study) demonstrated a potent antagonistic effect on the human 5-HT6 receptor, with an IC50 of 3.9 µM. This is contrasted against closely related analogs in the same series (compounds 5-12, 14-15), which exhibited significantly weaker or negligible antagonism, confirming that the specific ethanesulfonyl-benzoyl and 4-methyl substitution pattern is critical for activity [1].
| Evidence Dimension | 5-HT6 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.9 µM |
| Comparator Or Baseline | Closest structural analogs in series (compounds 5-12, 14-15); no specific IC50 values are reported for the comparators, but they are described as having weaker or negligible antagonistic effects. |
| Quantified Difference | The target compound is the most potent antagonist among the 11 synthesized derivatives; exact fold-selectivity cannot be calculated without specific comparator IC50 data, but it is the only compound with a low-micromolar IC50 reported. |
| Conditions | In vitro functional assay: 5-HT-induced Ca2+ increase measured in HeLa cells expressing cloned human 5-HT6 receptor. |
Why This Matters
For research programs targeting 5-HT6-mediated pathways, only this specific compound provides the validated low-micromolar antagonistic potency, whereas other analogs in the same series are inactive or orders of magnitude weaker, making them unsuitable as pharmacological tools.
- [1] Hayat, F., Yoo, E., Rhim, H., & Park Choo, H.-Y. (2013). Synthesis and Inhibition Effects on 5-HT6 Receptor of Benzothiazole Derivatives. Bulletin of the Korean Chemical Society, 34(2), 495-499. DOI: 10.5012/bkcs.2013.34.2.495 View Source
